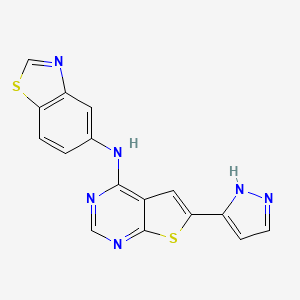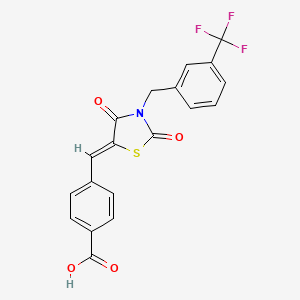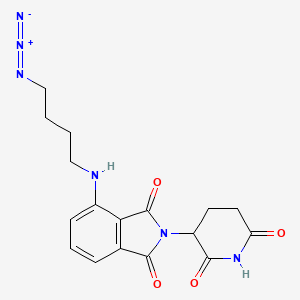
Pomalidomide 4'-alkylC4-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-alkylC4-azide: is a functionalized cereblon ligand used primarily in the field of PROTAC (Proteolysis Targeting Chimeras) research and development . This compound incorporates an E3 ligase ligand with an alkylC4 linker and a terminal azide, making it suitable for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules designed for targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-alkylC4-azide involves multiple steps, starting with the preparation of pomalidomide. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the alkylC4 linker and terminal azide group.
Industrial Production Methods: Industrial production of Pomalidomide 4’-alkylC4-azide follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one such method that offers improved efficiency and safety . This approach allows for the synthesis of pomalidomide and its analogs with high yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-alkylC4-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for this reaction.
SPAAC: No catalyst is required, but the reaction is driven by the strain in the alkyne.
Major Products:
CuAAC: The major product is a triazole ring formed by the cycloaddition of the azide and alkyne groups.
SPAAC: The major product is also a triazole ring, but the reaction conditions are milder compared to CuAAC.
Scientific Research Applications
Chemistry: Pomalidomide 4’-alkylC4-azide is used as a building block in the synthesis of PROTAC molecules . These molecules are designed to target specific proteins for degradation, making them valuable tools in chemical biology and medicinal chemistry .
Biology: In biological research, Pomalidomide 4’-alkylC4-azide is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes .
Medicine: By targeting and degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, Pomalidomide 4’-alkylC4-azide is used in the development of new drugs and therapeutic strategies . Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
Mechanism of Action
Pomalidomide 4’-alkylC4-azide functions as a cereblon ligand, which is a key component in the PROTAC mechanism . The compound binds to the cereblon protein, part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . The alkylC4 linker and terminal azide allow for the conjugation of Pomalidomide 4’-alkylC4-azide to various target protein ligands, enhancing its versatility in targeted protein degradation .
Comparison with Similar Compounds
Thalidomide: An immunomodulatory drug with a similar core structure but lacks the functionalized azide group.
Lenalidomide: Another thalidomide analog with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: The parent compound of Pomalidomide 4’-alkylC4-azide, used in the treatment of multiple myeloma.
Uniqueness: Pomalidomide 4’-alkylC4-azide is unique due to its functionalized azide group and alkylC4 linker, which enable its use in PROTAC research and development . These modifications allow for the conjugation to various target protein ligands, making it a versatile tool for targeted protein degradation .
Properties
Molecular Formula |
C17H18N6O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |
InChI Key |
LTRNAKXZLMEDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
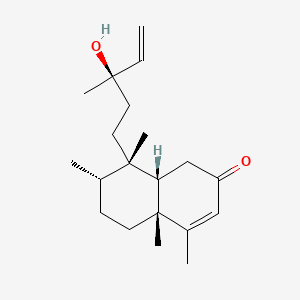
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
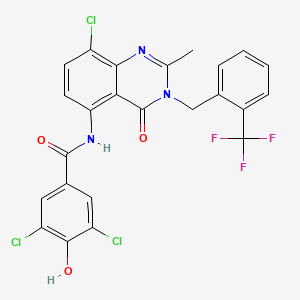
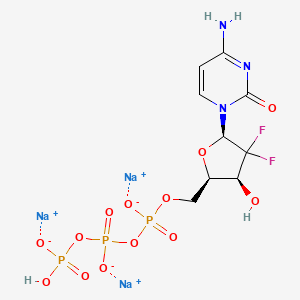

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
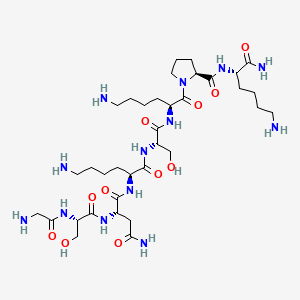
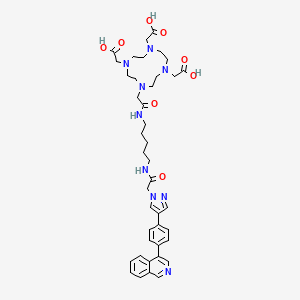
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

